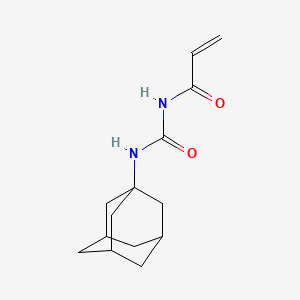

1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea

Description

Properties

IUPAC Name |

N-(1-adamantylcarbamoyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-12(17)15-13(18)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h2,9-11H,1,3-8H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDKFXVMKPBZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea typically involves the reaction of adamantylamine with acryloyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Adamantylamine Preparation: Adamantane is first converted to adamantylamine through a series of reactions involving nitration, reduction, and amination.

Reaction with Acryloyl Isocyanate: Adamantylamine is then reacted with acryloyl isocyanate in an inert solvent such as dichloromethane at low temperatures to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The prop-2-enoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of adamantane-based oxides.

Reduction: Formation of adamantane-based alcohols or amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea

This compound is a synthetic organic compound that consists of an adamantane moiety and a prop-2-enoyl group attached to a urea backbone. The rigid and stable adamantane structure and the reactive prop-2-enoyl group make this compound interesting for use in chemical and biological studies.

Potential Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation This compound can be oxidized using strong oxidizing agents, which leads to the formation of corresponding oxides. Potassium permanganate or chromium trioxide can be used in acidic conditions.

- Reduction Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives. Anhydrous ether can be used as a solvent. The reaction forms adamantane-based alcohols or amines.

- Substitution The prop-2-enoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional group. Amines or thiols can be used as nucleophiles in the presence of a base like sodium hydroxide. This leads to the formation of substituted urea derivatives.

Applications

This compound is used in chemistry, biology, medicine, and industry.

- Chemistry It is used as a building block in the synthesis of complex organic molecules.

- Biology It is studied for its potential biological activity, such as antimicrobial and antiviral properties. Certain urea derivatives have demonstrated promising growth inhibition against Acinetobacter baumannii . For example, the adamantyl urea adduct 3l exhibited outstanding growth inhibition (94.5%) towards Acinetobacter baumannii .

- Medicine It is investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

- Industry It is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea is not fully understood. it is believed to interact with biological targets through its adamantane moiety, which can enhance membrane permeability and stability. The prop-2-enoyl group may participate in covalent bonding with target proteins, leading to modulation of their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea (C₁₇H₂₁ClN₂O): Forms zigzag polymeric chains via two intermolecular N–H···O hydrogen bonds (N1–H1···O1: 2.072 Å, 158.1°; N2–H2A···O1: 2.225 Å, 154.0°). The 4-chlorophenyl group enhances π-π stacking, contributing to a dense crystal lattice .

- 1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea: The acryloyl group introduces a planar, conjugated system, likely altering packing efficiency compared to aryl-substituted analogs. No crystallographic data is available, but the acryloyl group’s rigidity may reduce rotational freedom, affecting intermolecular interactions.

Table 1: Structural Parameters of Selected Adamantyl Ureas

Anti-Tuberculosis Activity

Adamantyl-aryl ureas, such as 1-(adamantan-2-yl)-3-(2,3,4-trifluorophenyl)urea, exhibit potent anti-tuberculosis (TB) activity with MIC values <1 µM . The 4-chlorophenyl derivative in is hypothesized to inhibit mycobacterial membrane targets via hydrophobic interactions.

Physicochemical Properties

- Lipophilicity: Adamantane increases logP values, enhancing membrane permeability. The acryloyl group in this compound adds polarity (logP estimated ~2.5) compared to aryl analogs (logP ~3.5–4.0) .

- Melting Points : Aryl-substituted adamantyl ureas melt at 140–232°C , while the acryloyl derivative’s melting point is unreported but expected to be lower due to reduced crystallinity.

Biological Activity

1-(Adamantan-1-yl)-3-(prop-2-enoyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings from various studies.

The synthesis of this compound typically involves the reaction of adamantylamine with acryloyl isocyanate. The reaction is performed under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:

- Preparation of Adamantylamine : Adamantane is converted to adamantylamine through nitration, reduction, and amination.

- Reaction with Acryloyl Isocyanate : Adamantylamine is reacted with acryloyl isocyanate in an inert solvent like dichloromethane at low temperatures.

The compound exhibits unique chemical properties due to the presence of both adamantane and prop-2-enoyl groups, which enhance its stability and biological activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with biological targets primarily through its adamantane moiety, which enhances membrane permeability. The prop-2-enoyl group may facilitate covalent bonding with target proteins, modulating their activity .

Soluble Epoxide Hydrolase Inhibition

Research indicates that compounds similar to this compound serve as effective inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH has therapeutic implications for conditions such as hypertension, inflammation, and pain management. A study reported that the compound demonstrated significant inhibition of human sEH in vitro, with metabolic profiling revealing that cytochrome P450 (CYP) 3A4 plays a crucial role in its metabolism .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of urea derivatives, including this compound. For instance, related adamantyl urea derivatives have shown promising activity against various bacterial strains such as Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus. Notably, some derivatives exhibited over 90% growth inhibition against A. baumannii, indicating potential as lead drug candidates .

Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

Case Studies

In vitro studies have shown that this compound and its analogs can effectively inhibit sEH activity across various concentrations. For example, one study indicated an IC50 value in the nanomolar range for related compounds, suggesting high potency against sEH . Additionally, molecular docking studies support the hypothesis that these compounds bind effectively to target sites within the enzyme.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.